molecular formula C13H12N2OS B14649720 1-Ethanethioyl-3-naphthalen-1-yl-urea CAS No. 51933-47-2

1-Ethanethioyl-3-naphthalen-1-yl-urea

Cat. No.: B14649720
CAS No.: 51933-47-2
M. Wt: 244.31 g/mol
InChI Key: QAVWAMJUHHSVRO-UHFFFAOYSA-N
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Description

1-Ethanethioyl-3-naphthalen-1-yl-urea is an organic compound with the molecular formula C13H12N2OS. It is characterized by the presence of a naphthalene ring, a urea moiety, and an ethanethioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethanethioyl-3-naphthalen-1-yl-urea can be synthesized through the reaction of naphthylamine with ethanethioyl isocyanate. The reaction typically occurs under mild conditions, with the reactants being dissolved in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethanethioyl-3-naphthalen-1-yl-urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethanethioyl-3-naphthalen-1-yl-urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethanethioyl-3-naphthalen-1-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanethioyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • 1-Tert-butyl-3-naphthalen-1-yl-urea
  • 1-Methyl-3-naphthalen-1-yl-urea
  • 1-Ethyl-3-(1-naphthyl)urea

Comparison: 1-Ethanethioyl-3-naphthalen-1-yl-urea is unique due to the presence of the ethanethioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 1-tert-butyl-3-naphthalen-1-yl-urea lacks the sulfur atom, resulting in different oxidation and reduction behavior. Similarly, 1-methyl-3-naphthalen-1-yl-urea and 1-ethyl-3-(1-naphthyl)urea have different alkyl groups, affecting their overall steric and electronic properties .

Properties

CAS No.

51933-47-2

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

1-ethanethioyl-3-naphthalen-1-ylurea

InChI

InChI=1S/C13H12N2OS/c1-9(17)14-13(16)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,14,15,16,17)

InChI Key

QAVWAMJUHHSVRO-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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